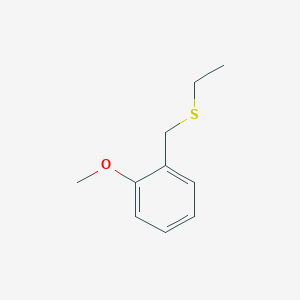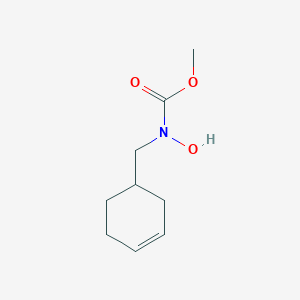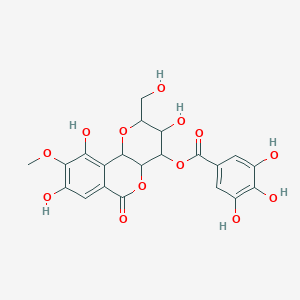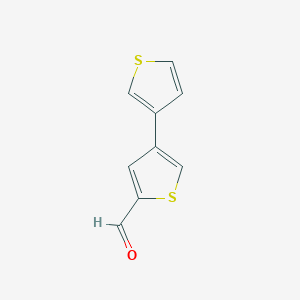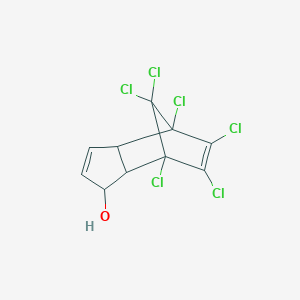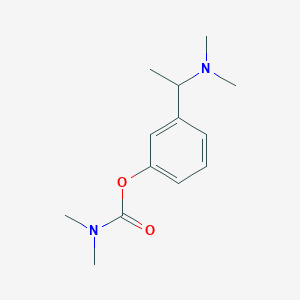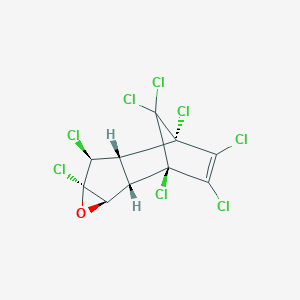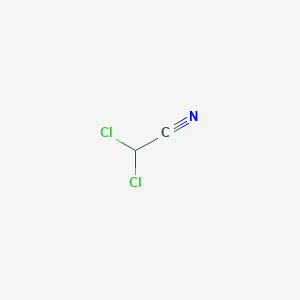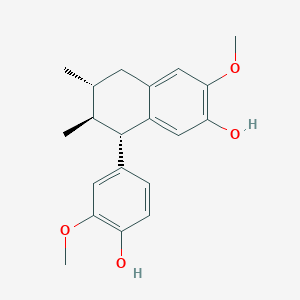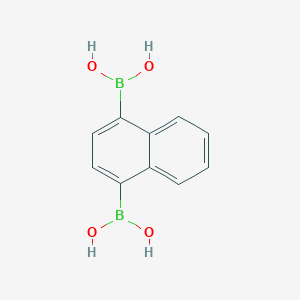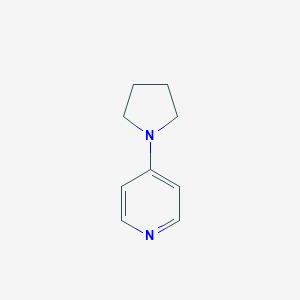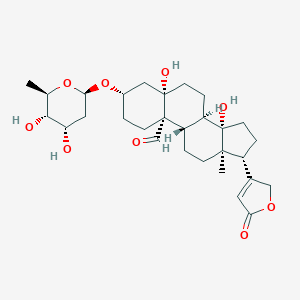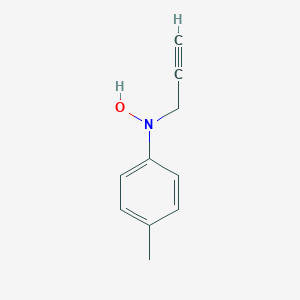![molecular formula C7H8N4 B150247 1,4-Dimethyltriazolo[4,5-c]pyridine CAS No. 129303-83-9](/img/structure/B150247.png)
1,4-Dimethyltriazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyltriazolo[4,5-c]pyridine is a heterocyclic compound that has been gaining interest in scientific research due to its unique properties. It is a derivative of pyridine and contains a triazole ring, which has been found to have various biological activities.
作用機序
The mechanism of action of 1,4-Dimethyltriazolo[4,5-c]pyridine is not fully understood, but it has been found to interact with various enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. It has also been found to activate the AMP-activated protein kinase, which plays a role in energy metabolism. In addition, it has been found to interact with the GABA-A receptor, which plays a role in the central nervous system.
生化学的および生理学的効果
1,4-Dimethyltriazolo[4,5-c]pyridine has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial and fungal growth. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, it has been found to improve cognitive function and reduce inflammation in animal models of neurological disorders.
実験室実験の利点と制限
1,4-Dimethyltriazolo[4,5-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been found to have low toxicity and high selectivity for its target enzymes and receptors. However, it also has some limitations. It is relatively unstable and can decompose under certain conditions, which can affect its activity. It also has poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 1,4-Dimethyltriazolo[4,5-c]pyridine. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of diabetes and obesity. In addition, there is a need for further studies to investigate its mechanism of action and to optimize its structure for improved activity and selectivity. Finally, there is a need for studies to investigate its potential use in combination with other drugs for improved therapeutic outcomes.
合成法
There are various methods for synthesizing 1,4-Dimethyltriazolo[4,5-c]pyridine, but the most commonly used method involves the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate, followed by cyclization with sodium azide. Other methods include the reaction of 2-chloropyridine with sodium azide and the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate in the presence of a copper catalyst.
科学的研究の応用
1,4-Dimethyltriazolo[4,5-c]pyridine has been found to have various biological activities, including anticancer, antiviral, antibacterial, and antifungal activities. It has also been found to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been studied for its potential use in the treatment of diabetes, obesity, and inflammation.
特性
CAS番号 |
129303-83-9 |
|---|---|
製品名 |
1,4-Dimethyltriazolo[4,5-c]pyridine |
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC名 |
1,4-dimethyltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H8N4/c1-5-7-6(3-4-8-5)11(2)10-9-7/h3-4H,1-2H3 |
InChIキー |
HOHOMJFVZGOMMC-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1N=NN2C |
正規SMILES |
CC1=NC=CC2=C1N=NN2C |
同義語 |
1H-1,2,3-Triazolo[4,5-c]pyridine,1,4-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



